REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.[CH3:16][CH:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]1=O>C(O)C.C(O)(=O)C>[CH3:16][C:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]=1[NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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0.51 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
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Name
|
|
Quantity
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0.28 g
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Type
|
reactant
|
Smiles
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CC1C(CCC1=O)=O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed over night
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the solution was evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column chromatography (eluting solvent: chloroform:methanol=20:1)
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Type
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CUSTOM
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Details
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recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCC1=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |